molecular formula C16H13F3O B1295115 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 59756-57-9

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No. B1295115
Key on ui cas rn: 59756-57-9
M. Wt: 278.27 g/mol
InChI Key: MHBVFQPMQKODRK-UHFFFAOYSA-N
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Patent
US04228085

Procedure details

Examples 1 and 2 illustrate the production of phenyl alpha, beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone. Examples 3, 4 and 5 illustrate the use of phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone to produce 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
Name
beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[CH:3]([C:4]([CH:6]2[O:8][CH:7]2[C:9]2[CH:14]=[CH:13][CH:12]=[C:11](C(F)(F)F)[CH:10]=2)=O)[CH:2]1[C:19]1C=C[CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=1.O1C(C2C=CC=C(C(F)(F)F)C=2)C1C(C1C=CC=CC=1)=O>>[C:9]1([CH2:7][C:6](=[O:8])[CH2:4][C:3]2[CH:2]=[CH:19][CH:20]=[C:21]([C:25]([F:26])([F:27])[F:28])[CH:22]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C1C(=O)C1C(O1)C1=CC(=CC=C1)C(F)(F)F)C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C1C1=CC(=CC=C1)C(F)(F)F)C(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(CC1=CC(=CC=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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